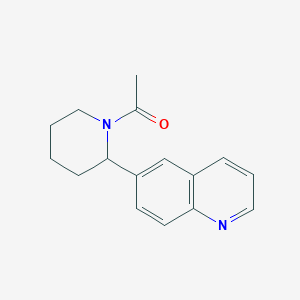

1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone

CAS No.:

Cat. No.: VC15930097

Molecular Formula: C16H18N2O

Molecular Weight: 254.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18N2O |

|---|---|

| Molecular Weight | 254.33 g/mol |

| IUPAC Name | 1-(2-quinolin-6-ylpiperidin-1-yl)ethanone |

| Standard InChI | InChI=1S/C16H18N2O/c1-12(19)18-10-3-2-6-16(18)14-7-8-15-13(11-14)5-4-9-17-15/h4-5,7-9,11,16H,2-3,6,10H2,1H3 |

| Standard InChI Key | NRDLRJOKAPRMSP-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)N1CCCCC1C2=CC3=C(C=C2)N=CC=C3 |

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound consists of a piperidine ring (a six-membered amine heterocycle) substituted at the 2-position with a quinolin-6-yl group and acetylated at the 1-position. The quinoline moiety, a bicyclic structure comprising a benzene ring fused to a pyridine ring, contributes aromaticity and potential π-π stacking interactions in biological systems . The acetyl group enhances lipophilicity, as evidenced by its computed partition coefficient (), which suggests moderate membrane permeability .

IUPAC Name and Synonyms

The systematic IUPAC name is 1-(2-quinolin-6-ylpiperidin-1-yl)ethanone. Alternative designations include:

Synthesis and Optimization Strategies

Key Synthetic Pathways

The synthesis of 1-(2-(quinolin-6-yl)piperidin-1-yl)ethanone involves multi-step reactions, as inferred from analogous piperidine-quinoline derivatives . A representative route includes:

-

Quinoline Functionalization: Introduction of a piperidine moiety at the 6-position of quinoline via nucleophilic substitution or catalytic hydrogenation .

-

Acetylation: Reaction of the piperidine nitrogen with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to form the ethanone derivative .

For example, Patent EP0524846A1 describes the hydrogenation of quinoline-2(1H)-one derivatives followed by acetylation to yield structurally related compounds . Adjustments in solvent systems (e.g., ethanol, ethyl acetate) and catalysts (e.g., palladium on charcoal) are critical for optimizing yields .

Purification and Characterization

Chromatographic techniques (silica gel column chromatography) and recrystallization (using propanol or ethanol/water mixtures) are employed to isolate the pure compound . Nuclear magnetic resonance (NMR) spectroscopy confirms structure, with characteristic signals for the acetyl group () and quinoline protons () .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 254.33 g/mol |

| XLogP3 | 2.4 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

| Topological Polar Surface Area | 38.7 Ų |

The compound’s low hydrogen bond donor count and moderate lipophilicity suggest favorable blood-brain barrier penetration, a trait valuable in central nervous system-targeted therapies .

Applications in Drug Discovery

Oncology

The compound’s quinoline moiety may intercalate DNA or inhibit topoisomerases, mechanisms exploited by chemotherapeutic agents like camptothecin . Molecular docking studies could elucidate its binding affinity for oncology targets such as EGFR or PD-L1.

Infectious Diseases

Given the success of piperidine-containing antimalarials (e.g., chloroquine), this compound could serve as a lead for optimizing antiparasitic activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume